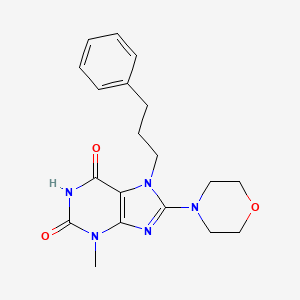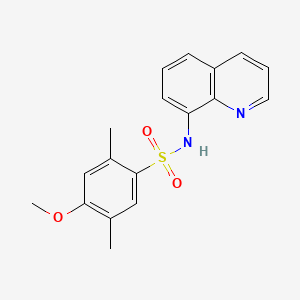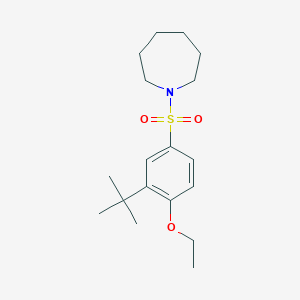![molecular formula C20H16FNO4 B6417131 3-(2-fluorophenyl)-2-[(2-methoxyethyl)amino]-4H-furo[3,2-c]chromen-4-one CAS No. 938037-03-7](/img/structure/B6417131.png)
3-(2-fluorophenyl)-2-[(2-methoxyethyl)amino]-4H-furo[3,2-c]chromen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Fluorophenyl)-2-[(2-methoxyethyl)amino]-4H-furo[3,2-c]chromen-4-one, also known as 2-FME, is a newly discovered compound that has been studied for its potential applications in scientific research. 2-FME has been found to have a wide range of biochemical and physiological effects, and is being investigated for its potential uses in laboratory experiments.
Scientific Research Applications
3-(2-fluorophenyl)-2-[(2-methoxyethyl)amino]-4H-furo[3,2-c]chromen-4-one has been studied for its potential applications in scientific research. It has been found to have anti-inflammatory, anti-oxidant, anti-microbial, and antitumor properties. In addition, it has been shown to possess anti-diabetic and anti-cancer properties, and has been studied for its potential use in the treatment of Alzheimer’s disease, Parkinson’s disease, and other neurological disorders.
Mechanism of Action
The exact mechanism of action of 3-(2-fluorophenyl)-2-[(2-methoxyethyl)amino]-4H-furo[3,2-c]chromen-4-one is not yet fully understood. However, it is believed to act by modulating the activity of certain enzymes and proteins, including cyclooxygenase-2 (COX-2), lipoxygenase (LOX), and matrix metalloproteinase-9 (MMP-9). In addition, it has been found to inhibit the production of reactive oxygen species (ROS), and to induce apoptosis in cancer cells.
Biochemical and Physiological Effects
This compound has been found to have a wide range of biochemical and physiological effects. In animal models, it has been shown to reduce inflammation, inhibit the production of ROS, and induce apoptosis in cancer cells. In addition, it has been found to possess anti-diabetic and anti-cancer properties, and has been studied for its potential use in the treatment of Alzheimer’s disease, Parkinson’s disease, and other neurological disorders.
Advantages and Limitations for Lab Experiments
3-(2-fluorophenyl)-2-[(2-methoxyethyl)amino]-4H-furo[3,2-c]chromen-4-one has several advantages as a research tool. It is a relatively inexpensive compound that is easy to synthesize and is stable in aqueous solutions. In addition, it has been found to possess a wide range of biochemical and physiological effects, making it a useful tool for studying a variety of biological processes. However, there are some limitations to using this compound in laboratory experiments. For example, its mechanism of action is not yet fully understood, and its effects on humans are not yet known.
Future Directions
Given the potential of 3-(2-fluorophenyl)-2-[(2-methoxyethyl)amino]-4H-furo[3,2-c]chromen-4-one as a research tool, there are several potential future directions for its use. One potential direction is to explore its potential use in the treatment of neurological disorders such as Alzheimer’s disease and Parkinson’s disease. In addition, further research could be done to investigate its effects on other diseases, such as cancer and diabetes. Furthermore, further research could be done to better understand its mechanism of action, and to determine its effects on humans. Finally, the potential of this compound as a drug delivery system could be explored, as it has already been found to possess anti-inflammatory, anti-oxidant, and anti-microbial properties.
Synthesis Methods
3-(2-fluorophenyl)-2-[(2-methoxyethyl)amino]-4H-furo[3,2-c]chromen-4-one is a derivative of the compound furo[3,2-c]chromen-4-one, and can be synthesized through a multi-step process. The first step involves the reaction of 2-fluorobenzaldehyde with 2-methoxyethylamine in the presence of piperidine to form the intermediate 2-fluorobenzylidene-2-methoxyethylamine. This intermediate is then reacted with potassium carbonate in an aqueous solution of ethanol to form the final product, this compound.
Properties
IUPAC Name |
3-(2-fluorophenyl)-2-(2-methoxyethylamino)furo[3,2-c]chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FNO4/c1-24-11-10-22-19-16(12-6-2-4-8-14(12)21)17-18(26-19)13-7-3-5-9-15(13)25-20(17)23/h2-9,22H,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPBOYVYAARTUEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC1=C(C2=C(O1)C3=CC=CC=C3OC2=O)C4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-methyl-7-[(3-methylphenyl)methyl]-8-[(2-oxopropyl)sulfanyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6417053.png)

![1-(4-{3-[4-(3,4-dimethylphenyl)piperazin-1-yl]-2-hydroxypropoxy}phenyl)propan-1-one](/img/structure/B6417076.png)
![N-benzyl-2-({5,6-dimethyl-4-oxo-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B6417080.png)
![2-phenyl-1-[3-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1H-indol-4-one](/img/structure/B6417086.png)

![7-[(2-chlorophenyl)methyl]-1,3-dimethyl-8-(methylamino)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6417106.png)
![N-(4-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-2-methylbenzamide](/img/structure/B6417109.png)
![N-[2-(cyclohex-1-en-1-yl)ethyl]-4-cyclohexylbenzene-1-sulfonamide](/img/structure/B6417117.png)

![1-[4-methoxy-2-methyl-5-(propan-2-yl)benzenesulfonyl]-5,6-dimethyl-1H-1,3-benzodiazole](/img/structure/B6417126.png)
![methyl 4-{8-fluoro-2-[(2-methoxyethyl)amino]-4-oxo-4H-furo[3,2-c]chromen-3-yl}benzoate](/img/structure/B6417138.png)
![3-methoxy-N-{2-phenylimidazo[1,2-a]pyridin-3-yl}benzamide](/img/structure/B6417141.png)
![1-(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)-2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]ethan-1-one](/img/structure/B6417155.png)
